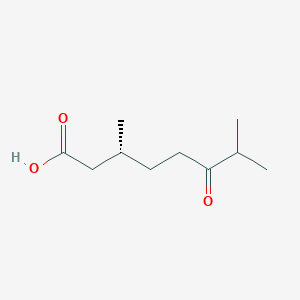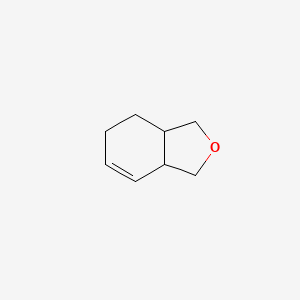![molecular formula C17H23NO2 B14681749 1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one CAS No. 34603-52-6](/img/structure/B14681749.png)
1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one is a complex organic compound with a unique structure that includes a dimethylaminoethyl group and a methoxy group attached to a biphenyl core
Vorbereitungsmethoden
The synthesis of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the biphenyl core with a dimethylaminoethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles in the presence of suitable solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one can be compared with other similar compounds, such as:
1-[2-(Dimethylamino)ethyl]-4’-hydroxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one derivatives: Various derivatives with different substituents on the biphenyl core can exhibit unique properties and applications.
The uniqueness of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34603-52-6 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H23NO2/c1-18(2)13-12-17(10-8-15(19)9-11-17)14-4-6-16(20-3)7-5-14/h4-8,10H,9,11-13H2,1-3H3 |
InChI-Schlüssel |
OSVHQDWAYRACIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1(CCC(=O)C=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


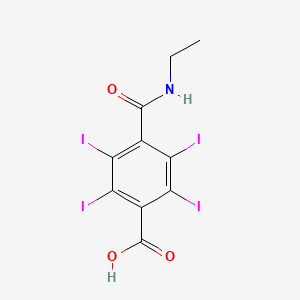
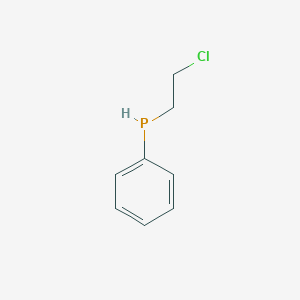
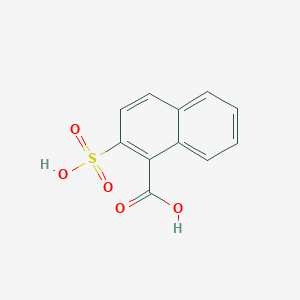
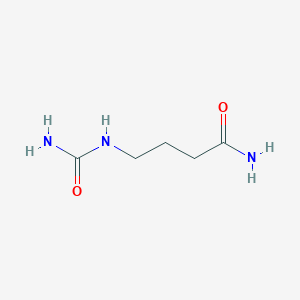
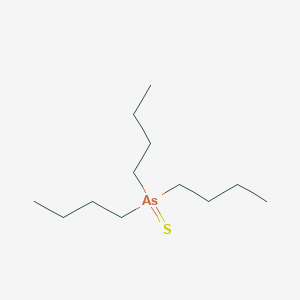
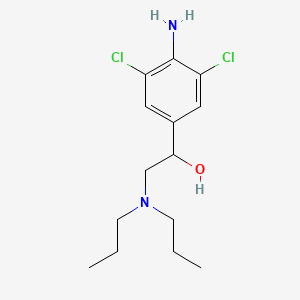
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
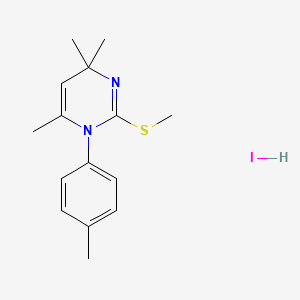
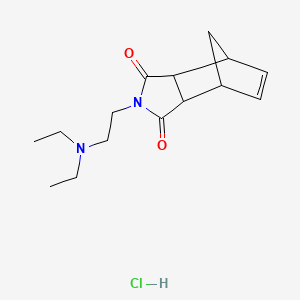

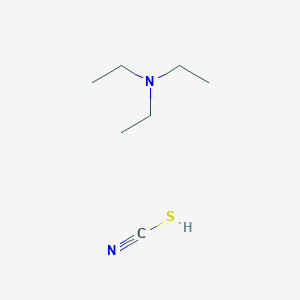
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
